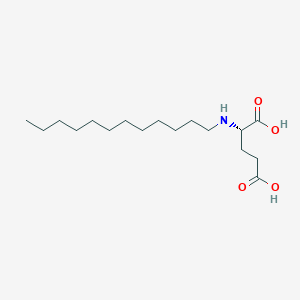
n-Dodecyl-l-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Dodecyl-l-glutamic acid is a derivative of l-glutamic acid, an amino acid that plays a crucial role in various biological processes. The compound features a long dodecyl (12-carbon) chain attached to the glutamic acid molecule, which imparts unique properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-dodecyl-l-glutamic acid typically involves the esterification of l-glutamic acid with dodecyl alcohol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
n-Dodecyl-l-glutamic acid can undergo various chemical reactions, including:
Oxidation: The dodecyl chain can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can modify the functional groups on the glutamic acid moiety.
Substitution: The compound can participate in substitution reactions where the dodecyl chain or functional groups on the glutamic acid are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dodecyl chain can yield dodecanoic acid derivatives, while reduction of the glutamic acid moiety can produce modified amino acids.
Scientific Research Applications
n-Dodecyl-l-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is employed in studies involving membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Research into drug delivery systems often utilizes this compound for its ability to form micelles and encapsulate hydrophobic drugs.
Industry: It is used in the formulation of personal care products, detergents, and other industrial applications where surfactants are required.
Mechanism of Action
The mechanism of action of n-dodecyl-l-glutamic acid is largely attributed to its amphiphilic structure. The dodecyl chain interacts with hydrophobic environments, while the glutamic acid moiety interacts with hydrophilic environments. This dual interaction allows the compound to stabilize emulsions, form micelles, and interact with biological membranes. The molecular targets and pathways involved include membrane proteins and lipid bilayers, where the compound can modulate membrane fluidity and protein function.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another amphiphilic compound used as a surfactant and detergent.
Dodecylbenzene sulfonic acid: A surfactant with a similar dodecyl chain but different functional groups.
Dodecanoic acid: A fatty acid with a similar dodecyl chain but lacking the amino acid moiety.
Uniqueness
n-Dodecyl-l-glutamic acid is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic glutamic acid moiety. This structure imparts unique properties, such as the ability to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications.
Properties
CAS No. |
62765-46-2 |
|---|---|
Molecular Formula |
C17H33NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(2S)-2-(dodecylamino)pentanedioic acid |
InChI |
InChI=1S/C17H33NO4/c1-2-3-4-5-6-7-8-9-10-11-14-18-15(17(21)22)12-13-16(19)20/h15,18H,2-14H2,1H3,(H,19,20)(H,21,22)/t15-/m0/s1 |
InChI Key |
ZLNXPOHTTBSBIH-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCNC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


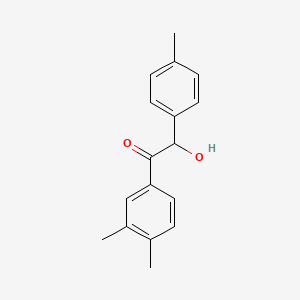
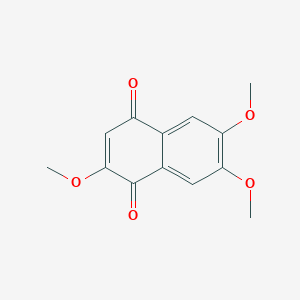
![4-[(4-Methylbenzene-1-sulfinyl)amino]phenyl propanoate](/img/structure/B14533957.png)
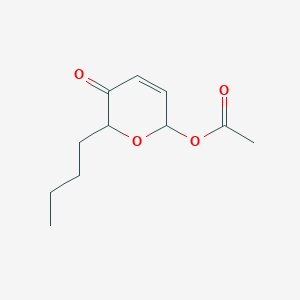
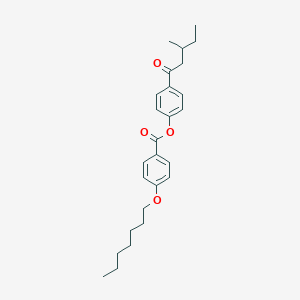
![1-Ethyl-1-[(1-ethylnaphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14533975.png)
![2-[6-(Methanesulfonyl)naphthalen-2-yl]-2-oxoethyl benzoate](/img/structure/B14533982.png)
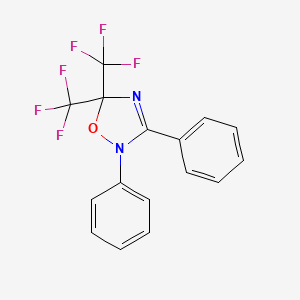
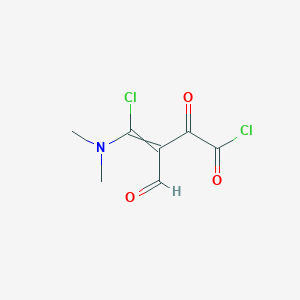
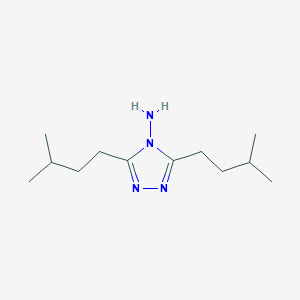
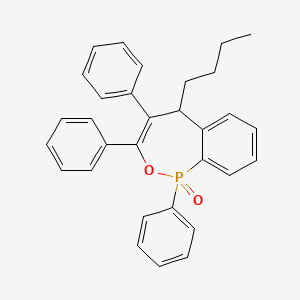
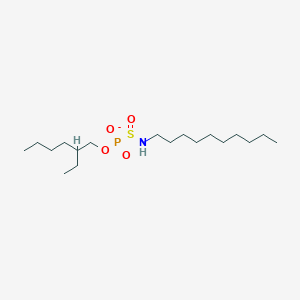
![N-[3-Chloro-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14534028.png)
![2-[Methyl(phenyl)amino]-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B14534033.png)
